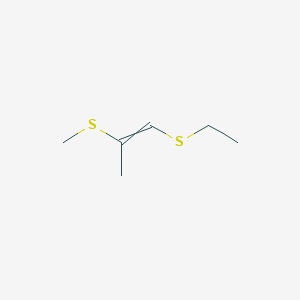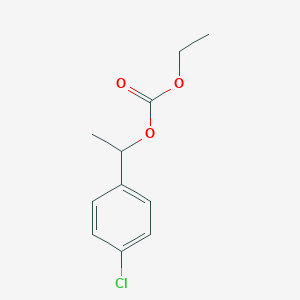
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester: is an organic compound with the molecular formula C11H13ClO3 It is a type of carbonate ester, which is an ester of carbonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester typically involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-chlorophenol and carbonic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-chlorophenol and carbonic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving esters. It can be used as a substrate to investigate the activity of esterases and other related enzymes.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to undergo hydrolysis makes it a suitable candidate for controlled release formulations.
Industry: Industrially, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of various materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of intermediate compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in the production of polycarbonates and as a solvent in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbonate esters and suitable for specialized applications in various fields.
Propiedades
Número CAS |
697289-21-7 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)ethyl ethyl carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)15-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
Clave InChI |
GFYCGATZACRBFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


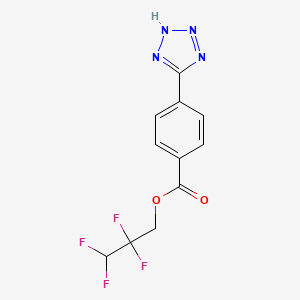
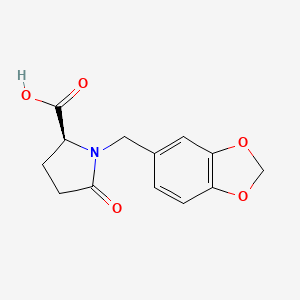
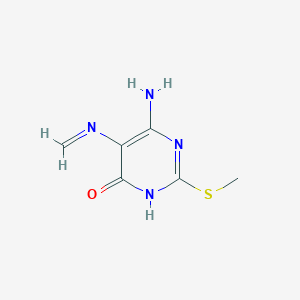
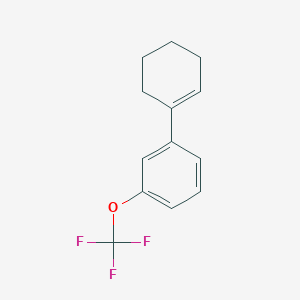
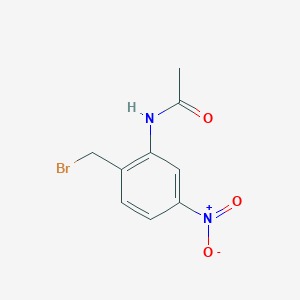
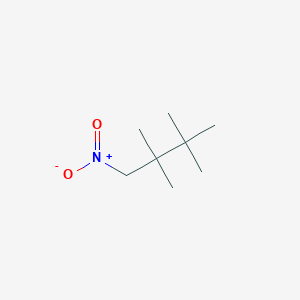
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

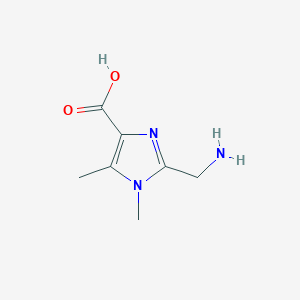
![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
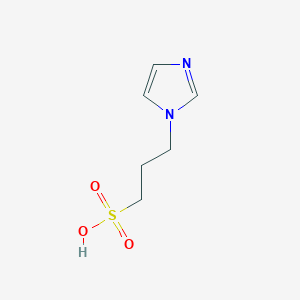
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
